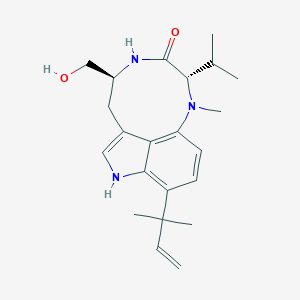

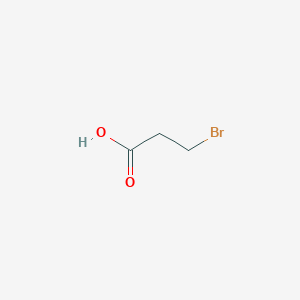

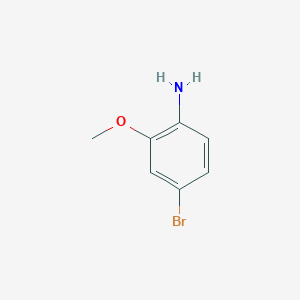

![molecular formula C11H12O3 B048928 Acide 2-[(2-méthylprop-2-én-1-yl)oxy]benzoïque CAS No. 119171-39-0](/img/structure/B48928.png)

Acide 2-[(2-méthylprop-2-én-1-yl)oxy]benzoïque

Vue d'ensemble

Description

2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid is a chemical compound with various applications in chemistry and material science. This compound, like other benzoic acid derivatives, is significant due to its functional groups that lend it unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves condensation reactions and other complex chemical processes. For example, Patel and Patel (2010) describe the synthesis of 2-Hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, a process involving condensation and cyclocondensation reactions (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often elucidated using techniques like X-ray crystallography. For instance, Chitrapriya et al. (2011) used single crystal X-ray diffraction studies to determine the molecular structure of a complex involving 2-hydroxy-benzoic acid (Chitrapriya et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complexes with metals or undergoing further functionalization. As detailed by Singh et al. (2014), complexes of 2-hydroxy-benzoic acid exhibit diverse chemical properties, including forming coordination polymers and exhibiting various bonding interactions (Singh, Singh, & Singh, 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key to their application in different fields. Aarset et al. (2006) examined the gas-phase structures of benzoic acid and 2-hydroxybenzoic acid using electron diffraction and theoretical calculations, providing insights into their physical characteristics (Aarset, Page, & Rice, 2006).

Chemical Properties Analysis

The chemical properties, such as acidity, reactivity with other chemicals, and stability, are crucial for their use in various applications. Ghani and Mansour (2011) conducted a study on 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, examining its structural properties, which are indicative of its chemical behavior (Ghani & Mansour, 2011).

Applications De Recherche Scientifique

Mécanique moléculaire

Les propriétés du composé sont étudiées à l’aide de la mécanique moléculaire afin de comprendre son comportement dans différents environnements. Ces recherches peuvent mener à des éclaircissements sur la manière dont le composé interagit au niveau moléculaire, ce qui est essentiel pour diverses applications, notamment la conception de médicaments et l’ingénierie des matériaux .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-methylprop-2-enoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBHNECCHZKIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456165 | |

| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119171-39-0 | |

| Record name | 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

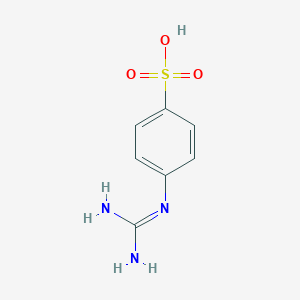

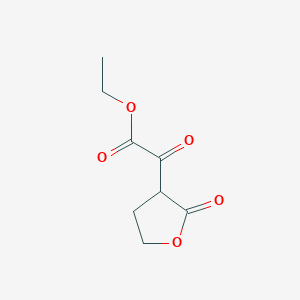

![4-Chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B48849.png)

![1-[4-Fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B48874.png)